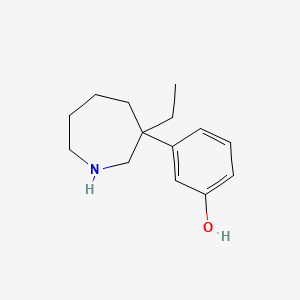
3-(3-ethylazepan-3-yl)phenol
Descripción general
Descripción
3-(3-ethylazepan-3-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
Aplicaciones Científicas De Investigación
3-(3-ethylazepan-3-yl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
3-(3-ethylpiperidin-3-yl)phenol: A similar compound with a piperidine ring instead of an azepane ring.
3-(3-ethylmorpholin-3-yl)phenol: A compound with a morpholine ring, differing in the heterocyclic structure.
Uniqueness
3-(3-ethylazepan-3-yl)phenol is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other phenol derivatives may not be as effective.
Propiedades
Número CAS |
59263-75-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(3-ethylazepan-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
Clave InChI |
SRKPTFLLCFBPCD-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
SMILES canónico |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Sinónimos |
N-(desmethyl)meptazinol N-desmethylmeptazinol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













